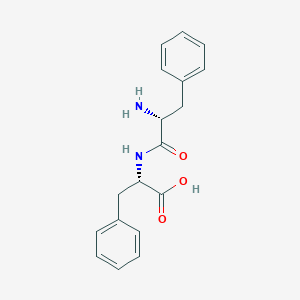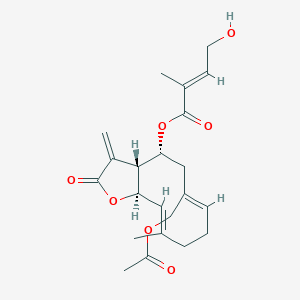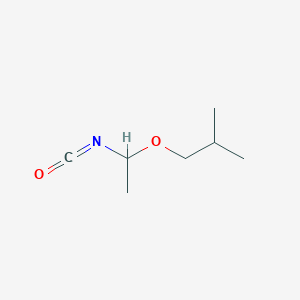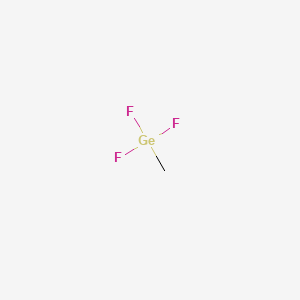
3-Hydroxy-3-methylpent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylpent-4-enenitrile is an organic compound with the molecular formula C6H9NO. It contains a hydroxyl group, a nitrile group, and a double bond, making it a versatile molecule in organic synthesis. This compound is known for its unique structure, which includes a tertiary alcohol and an aliphatic nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylpent-4-enenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butenenitrile with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group is introduced at the tertiary carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure, as well as the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-oxopent-4-enenitrile.
Reduction: 3-Hydroxy-3-methylpent-4-enamine.
Substitution: 3-Chloro-3-methylpent-4-enenitrile.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylpent-4-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methylpent-4-enenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. The double bond in the molecule allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-methylpent-4-enamine
- 3-Methyl-4-oxopent-4-enenitrile
- 3-Chloro-3-methylpent-4-enenitrile
Uniqueness
3-Hydroxy-3-methylpent-4-enenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure makes it a valuable intermediate in the synthesis of various organic compounds, and its potential biological activity makes it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
665-81-6 |
|---|---|
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylpent-4-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(2,8)4-5-7/h3,8H,1,4H2,2H3 |
Clave InChI |
BDIMTIXTEJCWDF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)



![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)


![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)
